molecular formula C16H14ClN3O2S B320907 N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE

N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE

Cat. No.: B320907
M. Wt: 347.8 g/mol
InChI Key: LFFMQSQMAXFBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE is a chemical compound with the molecular formula C16H14ClN3O2S and a molecular weight of 347.81926 g/mol This compound is known for its unique structure, which includes a chloro-substituted benzamide group and a hydrazino-linked carbothioyl group

Preparation Methods

The synthesis of N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-methylbenzoyl)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with carbon disulfide to form the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

N-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-METHYLBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and hydrazino groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10-4-2-3-5-13(10)15(22)19-20-16(23)18-14(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23)

InChI Key

LFFMQSQMAXFBTF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.